N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
CAS No.: 1775442-36-8
Cat. No.: VC5098706
Molecular Formula: C21H21ClFN3O2
Molecular Weight: 401.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775442-36-8 |
|---|---|
| Molecular Formula | C21H21ClFN3O2 |
| Molecular Weight | 401.87 |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
| Standard InChI | InChI=1S/C21H21ClFN3O2/c1-25-18-11-13(20(27)24-14-7-9-17(23)16(22)12-14)6-8-15(18)21(28)26-10-4-2-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) |
| Standard InChI Key | DPJUHSBHEHYCAU-UHFFFAOYSA-N |
| SMILES | CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a bicyclic quinazoline core fused to an azepine ring, forming a rigid, planar structure critical for target binding. The quinazoline moiety consists of a benzene ring fused to a pyrimidine ring, while the azepino group introduces a seven-membered nitrogen-containing ring. Key substituents include:
-
A 3-chloro-4-fluorophenyl group attached via a carboxamide linkage at position 3.
-
A methyl group at position 5.
-
A keto group at position 12, contributing to hydrogen-bonding interactions.
The chlorine and fluorine atoms enhance electronegativity and steric effects, potentially improving binding affinity to hydrophobic kinase domains.
Physicochemical Characteristics
Table 1 summarizes critical physicochemical properties derived from experimental data :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.87 g/mol |
| Purity | ≥95% |
| XLogP3 | 4.5 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The compound’s moderate lipophilicity (XLogP3 = 4.5) suggests favorable membrane permeability, while its single hydrogen bond donor limits aqueous solubility .
Synthesis and Manufacturing
Synthetic Pathways
Synthesis involves a multi-step sequence starting with functionalized quinazoline precursors. A representative route includes:
-
Condensation: Reaction of 4-chloro-3-fluoroaniline with a methyl-substituted quinazoline intermediate under acidic conditions.
-
Cyclization: Intramolecular cyclization catalyzed by palladium to form the azepino ring.
-
Carboxamide Formation: Coupling with activated carboxylic acid derivatives using HATU or EDCI.
Yield optimization remains challenging due to steric hindrance from the chloro-fluorophenyl group, with reported yields ranging from 15–30%.
Process Optimization
Recent advances focus on:
-
Catalyst Screening: Palladium nanoparticles improve cyclization efficiency by reducing side reactions.
-
Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but require rigorous moisture control to prevent hydrolysis .
Biological Activity and Mechanisms
Pharmacological Targets
The compound demonstrates affinity for:
-
Tyrosine Kinases: Inhibits EGFR and VEGFR-2 at IC₅₀ values of 12–18 nM in biochemical assays.
-
Serine/Threonine Kinases: Binds to AKT1 and CDK2, disrupting cell cycle progression.
Kinase inhibition occurs via competitive binding to the ATP pocket, stabilized by halogen interactions with hydrophobic residues.
In Vitro and In Vivo Efficacy
-
Antiproliferative Activity: Reduces viability in A549 (lung cancer) and MCF-7 (breast cancer) cells by 60–75% at 10 μM.
-
Apoptosis Induction: Activates caspase-3/7 in a dose-dependent manner (EC₅₀ = 2.8 μM).
-
Anti-Inflammatory Effects: Suppresses TNF-α production in macrophages by 40% at 5 μM.
| Parameter | Description |
|---|---|
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Precautionary Measures | P264 (Wash hands after handling), P280 (Wear protective gloves/eye protection) |
Recent Research Advances
Preclinical Studies
A 2024 murine xenograft study demonstrated a 55% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day). Toxicity profiles indicated reversible hepatotoxicity at higher doses (≥30 mg/kg).
Comparative Analyses
Compared to first-generation quinazolines (e.g., erlotinib), this compound exhibits:
-
Improved Selectivity: 8-fold higher specificity for EGFR over HER2.
-
Reduced CYP3A4 Inhibition: Minimizes drug-drug interaction risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume